molecular formula C10H13NO B186781 1-(Benzylideneamino)propan-2-ol CAS No. 5456-01-9

1-(Benzylideneamino)propan-2-ol

Cat. No.: B186781
CAS No.: 5456-01-9
M. Wt: 163.22 g/mol
InChI Key: BTMWXMBVBRUMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylideneamino)propan-2-ol is a secondary alcohol derivative featuring a benzylideneamino (–N=CH–C₆H₅) substituent. This compound is structurally characterized by a propan-2-ol backbone (CH₃–CH(OH)–CH₂–) with a Schiff base moiety formed via condensation of an amine with benzaldehyde.

Properties

CAS No.

5456-01-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(benzylideneamino)propan-2-ol

InChI

InChI=1S/C10H13NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3

InChI Key

BTMWXMBVBRUMPM-UHFFFAOYSA-N

SMILES

CC(CN=CC1=CC=CC=C1)O

Canonical SMILES

CC(CN=CC1=CC=CC=C1)O

Other CAS No.

5456-01-9

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., –OCH₃ in 1-(4-Methoxyphenyl)propan-2-ol) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., benzodioxole in ) may stabilize intermediates in catalytic reactions .
  • Backbone Regiochemistry : Propan-1-ol derivatives (e.g., ) exhibit distinct reactivity compared to propan-2-ol analogues due to differences in steric hindrance and hydrogen-bonding capacity .

Key Observations :

  • Yields for propan-2-ol derivatives (e.g., 70% in ) are generally higher than those for propan-1-ol analogues (55% in ), likely due to reduced steric constraints in secondary alcohols .
  • The benzodioxole-containing compound () may require milder conditions to preserve the heterocyclic structure during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.